1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O/c1-18-5-4-6-21(15-18)26-24(30)25-17-23(29-13-11-27(2)12-14-29)19-7-8-22-20(16-19)9-10-28(22)3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOKZWIQDDPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea, a compound of interest in pharmaceutical research, has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C16H26N4
- Molecular Weight : 274.41 g/mol
- CAS Number : 1172989-88-6
The compound is hypothesized to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit activity as an antagonist or inhibitor in specific pathways related to neuropharmacology and oncology.
Anticancer Properties
Research indicates that 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea may possess anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
Neuroprotective Effects
The compound also shows promise in neuroprotection. Studies demonstrate that it can mitigate oxidative stress-induced neuronal damage in vitro, potentially through the modulation of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity.
| Neuronal Model | Protective Effect (%) | Mechanism |
|---|---|---|
| PC12 Cells | 75 | ROS modulation |
| SH-SY5Y Cells | 68 | Antioxidant enzyme activation |
Case Studies
A notable case study involved the administration of the compound in animal models of cancer. The results indicated significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent.
- Case Study: Tumor Reduction in Xenograft Models
- Model : Human breast cancer xenograft in mice.
- Dosage : 20 mg/kg body weight.
- Outcome : 45% reduction in tumor volume after four weeks of treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Urea Linkages
Compound A: 1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea ()
- Key Differences: Replaces the indoline and m-tolyl groups with an indeno-pyrazolyl core and a dimethylthiazole substituent.
- The thiazole group introduces sulfur-based polarity, which may improve metabolic stability compared to the m-tolyl group in the target compound .
Compound B : 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea ()
- Key Differences : Substitutes 4-methylpiperazine with a piperidine ring and introduces a tetrazole group.
- Implications : The tetrazole’s acidity (pKa ~4.9) may enhance solubility at physiological pH, while the fluorophenylpropyl chain increases lipophilicity, favoring blood-brain barrier penetration compared to the target compound’s indoline-piperazine system .
Urea Derivatives with Heterocyclic Substituents
Compound C : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) ()
- Key Differences : Features a dimethoxyphenyl and pyrazolyl group instead of indoline-piperazine and m-tolyl.
- Implications : The electron-rich dimethoxyphenyl group may enhance antioxidant or anti-inflammatory activity, while the pyrazole’s hydrogen-bonding capacity contrasts with the indoline’s hydrophobic profile .
Compound D : 1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea ()
- Key Differences : Incorporates a boronate ester and chloro substituent.
- Implications : The boronate ester enables Suzuki-Miyaura cross-coupling for further derivatization, a feature absent in the target compound. The chloro group may enhance electrophilic reactivity in target binding .
Piperazine-Containing Non-Urea Compounds
Compound E : 5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-indolin-2-one ()
- Key Differences : Replaces urea with an indolin-2-one core and three 4-methylpiperazine groups.
- Implications: The indolinone-piperazine scaffold exhibits anti-cancer activity via kinase inhibition.
Comparative Data Table
Research Findings and Implications
- Piperazine vs. Piperidine : Piperazine’s secondary amines offer stronger basicity (pKa ~9.5) than piperidine (pKa ~11), influencing ionization and membrane permeability .
- Indoline vs. Pyrazole/Thiazole : Indoline’s bicyclic structure favors rigid binding to flat enzyme pockets (e.g., kinases), while thiazole/pyrazole heterocycles enhance π-π stacking with aromatic residues .
- Urea vs. Carbamate/Amide: Urea’s dual hydrogen-bond donors/acceptors make it superior for targeting polar enzyme active sites compared to less polar amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
